molecular formula C22H24BrNO3 B11607926 methyl (4Z)-4-(3-bromobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(3-bromobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11607926
M. Wt: 430.3 g/mol
InChI Key: TYUPDRHHHRTVBH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 3-bromobenzaldehyde, cyclohexene, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

methyl (4Z)-4-[(3-bromophenyl)methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H24BrNO3/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(23)13-17)21(25)24(15)12-11-16-7-4-3-5-8-16/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3/b19-14-

InChI Key

TYUPDRHHHRTVBH-RGEXLXHISA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CCC3=CCCCC3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CCC3=CCCCC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.